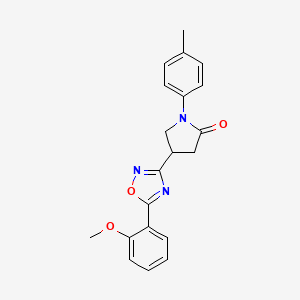

4-(5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)-1-(p-tolyl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)-1-(p-tolyl)pyrrolidin-2-one, also known as MPPO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPPO belongs to the family of pyrrolidin-2-one compounds and has shown promising results in various studies.

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

One application of oxadiazole derivatives, similar to the one , is in the development of efficient hole-blocking materials for organic light-emitting diodes (OLEDs). These materials, when used in OLEDs, contribute to improved device performance by enhancing electron-injection and hole-blocking efficiencies, leading to more efficient light emission from the emissive layer. Oxadiazole compounds are noted for their excellent electron-transporting properties, making them critical components in bilayer LED configurations for achieving high efficiency and brightness (Wang et al., 2001).

Anticancer Agents

Research into oxadiazole derivatives has also demonstrated their potential as apoptosis inducers and anticancer agents. These compounds have shown activity against breast and colorectal cancer cell lines by inducing apoptosis, a process of programmed cell death important for stopping the proliferation of cancer cells. The structure-activity relationship (SAR) studies of these compounds have helped in understanding the importance of specific functional groups for their anticancer activity, leading to the identification of molecular targets such as TIP47, an insulin-like growth factor II receptor binding protein (Zhang et al., 2005).

Corrosion Inhibition

Oxadiazole derivatives have been studied for their role as corrosion inhibitors, especially for protecting metals like steel in acidic environments. Their effectiveness is attributed to the adsorption of these molecules onto the metal surface, forming a protective layer that significantly reduces the rate of corrosion. The thermodynamic properties associated with the adsorption process of oxadiazole compounds have been thoroughly investigated to understand their inhibition mechanisms and efficiency in different acidic media (Bouklah et al., 2006).

properties

IUPAC Name |

4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-(4-methylphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c1-13-7-9-15(10-8-13)23-12-14(11-18(23)24)19-21-20(26-22-19)16-5-3-4-6-17(16)25-2/h3-10,14H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMOIQOFELRWREN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NOC(=N3)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(sec-butyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2974078.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2974083.png)

![N-(2,2-di(furan-2-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2974084.png)

![2-{5-[({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2974085.png)

![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2974088.png)

![3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2974090.png)

![4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]-N-(2-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2974097.png)

![Benzo[d][1,3]dioxol-5-yl(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2974098.png)

![2-[2-(2,2,2-Trifluoroethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2974099.png)